molecular formula C18H18N2O2 B15063380 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one

Cat. No.: B15063380
M. Wt: 294.3 g/mol
InChI Key: NFFDHASMUYMKPM-UHFFFAOYSA-N
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Description

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS: 1017599-00-6) is a spirocyclic compound characterized by a fused furopyridine and piperidine system, with a benzyl group at the 1'-position. The molecular formula is C₁₇H₁₇N₂O₂, and its hydrochloride form (CAS: 475152-16-0) has a molecular weight of 240.69 g/mol (C₁₁H₁₃ClN₂O₂) . It is typically stored under dry, sealed conditions at room temperature and requires careful handling due to hazards including skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .

The compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

1'-benzylspiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-15-6-9-19-12-16(15)18(22-17)7-10-20(11-8-18)13-14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFDHASMUYMKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(C=CN=C3)C(=O)O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one (CAS No. 1017599-00-6) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • Boiling Point : 496.9 ± 45.0 °C (predicted)
  • Density : 1.28 ± 0.1 g/cm³ (predicted)
  • pKa : 8.20 ± 0.20 (predicted) .

The biological activity of 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways. The compound exhibits properties that suggest it may act as an inhibitor of specific kinases, which are critical in cell signaling and proliferation.

Anticancer Properties

Recent studies have indicated that compounds similar to 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one demonstrate anticancer activity by targeting specific pathways:

  • Kinase Inhibition : The compound may inhibit the activity of kinases involved in tumor growth and metastasis. For example, pyrido[2,3-d]pyrimidine derivatives have shown efficacy against various cancers by blocking pathways essential for cancer cell survival .
  • Synergistic Effects : In combination therapies, compounds like this have been tested alongside established chemotherapeutics (e.g., paclitaxel) to enhance efficacy against specific cancer types .

Anti-inflammatory Activity

There is emerging evidence that spiro compounds can modulate inflammatory responses. The activation of Toll-like receptors (TLRs) by such compounds has been linked to the production of cytokines that mediate inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundFindings
Pass et al. (2022)Pyrido[2,3-d]pyrimidineDemonstrated potent anticancer effects in vivo against triple-negative breast cancer when combined with paclitaxel .
ResearchGate StudyThienopyrimidinesHighlighted the anticancer properties of similar structures against solid tumors .
PMC Article (2021)TLR AgonistsShowed that structural modifications in spiro compounds can enhance TLR7 activity, leading to increased anti-inflammatory effects .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes diverse chemical reactions, influenced by its spirocyclic structure and functional groups:

Substitution Reactions

  • N-Alkylation : The benzyl group at the N-position can participate in nucleophilic substitution, as observed in related spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs. Fluorobenzyl derivatives exhibit enhanced biological activity, suggesting reactivity at this position .

  • Regioselective Substitution : The furo[3,4-c]pyridine moiety may undergo electrophilic aromatic substitution, though specific examples for this compound are not explicitly detailed in the literature.

Biological Activity and Reaction Mechanisms

The compound’s reactivity is closely tied to its biological applications, particularly in modulating molecular targets:

  • Co-Potentiator Activity : Fluorobenzyl analogs (e.g., 1j in Table 3 of ) show improved EC₅₀ and Vmax values in CFTR activation, highlighting how chemical modifications (e.g., fluorine substitution) enhance biological efficacy .

  • Structure-Activity Relationships : The spirocyclic framework and benzyl substituent enable interactions with biological targets, influencing pharmacokinetic and pharmacodynamic properties .

Research Implications

The compound’s synthesis and reactivity highlight its potential in:

  • Drug Discovery : Chemical modifications (e.g., fluorobenzyl substitution) enhance biological activity, as seen in CFTR modulation .

  • Material Science : The spirocyclic framework may enable tailored physicochemical properties for advanced materials.

  • Synthetic Chemistry : Multi-step routes demonstrate the importance of precise reaction conditions for achieving high purity .

By leveraging its structural versatility, 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one remains a valuable tool in both academic and industrial research.

Comparison with Similar Compounds

Structural Features

The spiro architecture of 1'-benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one distinguishes it from non-spiro analogs. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key Features Reference
1'-Benzyl-1H-spiro[...]-1-one Furo[3,4-c]pyridine + piperidine Benzyl at 1'-position Spiro junction, aromatic benzyl group
P1788 (Cerpegin-derived) Furo[3,4-c]pyridine-3,4(1H,5H)-dione Dione group at 3,4-position DHODH inhibition, interferon response
1'-Acyl-spiro[piperidine-4,2'-quinolines] Piperidine + quinoline Acyl groups (e.g., acetyl, benzoyl) Enhanced lipophilicity
Spiro[isoquinoline-3,4'-piperidin]-1-ones Isoquinoline + piperidine Methyl/pyridinyl-methyl groups Anticancer activity, conformational flexibility

Key Observations :

  • The benzyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to acyl or methyl groups in analogs .
  • The furopyridine core in P1788 is modified to a dione, enabling distinct interactions with DHODH, a key enzyme in pyrimidine biosynthesis .

Insights :

  • The benzyl group in the target compound may improve blood-brain barrier penetration compared to polar acyl or dione groups in analogs .

Physicochemical Properties

Property 1'-Benzyl-1H-spiro[...]-1-one P1788 1'-Acyl-spiro[quinolines]
Molecular Weight 267.29 (free base) ~300–350 (estimated) 300–400
Solubility Low (hydrophobic benzyl) Moderate (dione) Variable (acyl-dependent)
Hazards H302, H315, H319, H335 Not reported Irritant (acyl groups)

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